molecular formula C16H13Cl2NO2 B128666 3,3-dichloro-2-methoxy-2-phenyl-1H-quinolin-4-one CAS No. 147779-26-8

3,3-dichloro-2-methoxy-2-phenyl-1H-quinolin-4-one

Cat. No. B128666
M. Wt: 322.2 g/mol
InChI Key: XFKFLMYDRYVZIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dichloro-2-methoxy-2-phenyl-1H-quinolin-4-one is a chemical compound with the molecular formula C17H11Cl2NO2. It is commonly referred to as DCQ or dichloroquinoxaline. This compound has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of DCQ is not fully understood. However, studies suggest that it inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. DCQ has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes such as cell proliferation and differentiation.

Biochemical And Physiological Effects

DCQ has been shown to have various biochemical and physiological effects. In vitro studies have shown that DCQ inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vivo studies have shown that DCQ has anti-tumor activity in animal models of breast cancer and leukemia. DCQ has also been shown to have anti-microbial activity against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

DCQ has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. It has been extensively studied for its potential applications in various fields. However, there are also limitations to its use in lab experiments. DCQ is a toxic compound and should be handled with care. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of DCQ is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on DCQ. One area of research is to further investigate its anti-tumor activity and potential as a cancer treatment. Another area of research is to study its potential as a herbicide and its effects on the environment. In addition, there is potential for research on the use of DCQ in organic electronics and optoelectronics. Further studies are needed to fully understand the mechanism of action of DCQ and its potential applications in various fields.
Conclusion
In conclusion, 3,3-dichloro-2-methoxy-2-phenyl-1H-quinolin-4-one is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DCQ in various fields.

Synthesis Methods

The synthesis of DCQ involves the reaction of 2-amino-3,3-dichloro-2-methoxyacetophenone with phenylacetonitrile in the presence of a base such as sodium hydride. This reaction results in the formation of DCQ as a yellow solid. The yield of DCQ can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

DCQ has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DCQ has been shown to have anti-tumor, anti-inflammatory, and anti-microbial properties. It has been studied as a potential drug candidate for the treatment of various cancers such as breast cancer, lung cancer, and leukemia. In agriculture, DCQ has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In material science, DCQ has been studied for its potential applications in organic electronics and optoelectronics.

properties

CAS RN

147779-26-8

Product Name

3,3-dichloro-2-methoxy-2-phenyl-1H-quinolin-4-one

Molecular Formula

C16H13Cl2NO2

Molecular Weight

322.2 g/mol

IUPAC Name

3,3-dichloro-2-methoxy-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C16H13Cl2NO2/c1-21-16(11-7-3-2-4-8-11)15(17,18)14(20)12-9-5-6-10-13(12)19-16/h2-10,19H,1H3

InChI Key

XFKFLMYDRYVZIO-UHFFFAOYSA-N

SMILES

COC1(C(C(=O)C2=CC=CC=C2N1)(Cl)Cl)C3=CC=CC=C3

Canonical SMILES

COC1(C(C(=O)C2=CC=CC=C2N1)(Cl)Cl)C3=CC=CC=C3

synonyms

4(1H)-Quinolinone, 3,3-dichloro-2,3-dihydro-2-methoxy-2-phenyl-

Origin of Product

United States

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